molecular formula C12H15N3O3 B2604747 1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196446-61-2

1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2604747
CAS No.: 2196446-61-2
M. Wt: 249.27
InChI Key: NXZIAZDEXNEXJU-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 5-methyl-1,2-oxazole-4-carbonyl group and a prop-2-en-1-one moiety

Properties

IUPAC Name

1-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-11(16)14-4-6-15(7-5-14)12(17)10-8-13-18-9(10)2/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZIAZDEXNEXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps. One common approach is to start with the preparation of the 5-methyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with piperazine to form the intermediate 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine. This intermediate is subsequently reacted with propargyl bromide under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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